N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine hydrobromide. This nomenclature follows the established conventions for naming substituted ethylamines where the parent chain is identified as ethanamine, with substituents clearly designated by their positional relationships. The structural architecture consists of a primary ethylamine backbone with a 4-methoxyphenyl group attached directly to the second carbon atom and a 4-methoxybenzyl group attached to the nitrogen atom through N-alkylation.
The molecular structure features two distinct aromatic systems, each bearing a methoxy substituent at the para position relative to the alkyl chain attachments. The first aromatic ring is directly connected to the ethyl chain as a phenethyl moiety, while the second aromatic system forms a benzyl group attached to the amine nitrogen. This structural arrangement creates a secondary amine functionality that is subsequently protonated and paired with a bromide counterion to form the hydrobromide salt. The spatial arrangement of these substituents generates specific stereochemical considerations and conformational preferences that influence the compound's overall chemical behavior.
The three-dimensional structure exhibits characteristic features of substituted phenethylamines, including rotational freedom around the ethyl chain and potential for intramolecular interactions between the aromatic systems. The methoxy groups contribute electron-donating effects to their respective aromatic rings, modifying the electronic distribution and potentially affecting intermolecular interactions. The formation of the hydrobromide salt involves protonation of the secondary amine nitrogen, creating a positively charged ammonium center that forms ionic interactions with the bromide anion.
Alternative Chemical Designations and Registry Identifiers
The compound is officially registered under the Chemical Abstracts Service registry number 1609407-17-1, which serves as its unique identifier in chemical databases and literature. This registry number provides unambiguous identification despite the existence of multiple nomenclature systems and potential naming variations. The compound is also catalogued under the molecular formula designation, facilitating database searches and chemical inventory management.
Contemporary high-resolution mass spectrometry techniques enable precise molecular weight determination and elemental composition confirmation for such compounds. The theoretical exact mass calculation provides reference values for comparison with experimental measurements, allowing validation of structural assignments and detection of impurities or degradation products. Advanced mass spectrometric approaches, including tandem mass spectrometry techniques, can provide detailed structural information through controlled fragmentation experiments and collision-induced dissociation studies.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.BrH/c1-19-16-7-3-14(4-8-16)11-12-18-13-15-5-9-17(20-2)10-6-15;/h3-10,18H,11-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWKFQZIJWDQQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-17-1 | |
| Record name | Benzeneethanamine, 4-methoxy-N-[(4-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Structural and Physicochemical Overview
N-(4-Methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide (C₁₇H₂₂BrNO₂) features two para-methoxy-substituted aromatic rings connected via a flexible ethylamine backbone. The hydrobromide salt enhances aqueous solubility, critical for bioavailability in pharmacological studies. Key physicochemical properties include:
Molecular Architecture
- Aromatic Systems : The 4-methoxybenzyl and 4-methoxyphenyl groups enable π-π stacking with biological targets.
- Ethylamine Linker : Provides conformational flexibility for receptor interactions.
- Hydrobromide Salt : Stabilizes the amine via ionic bonding, improving crystallinity.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂BrNO₂ |
| Molecular Weight | 352.3 g/mol |
| IUPAC Name | 2-(4-Methoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine hydrobromide |
| SMILES | COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OC.Br |
| Solubility | Polar solvents (e.g., ethanol, water) |
Synthetic Methodologies
Reductive Amination Route
Reaction Mechanism
The primary synthesis involves reductive amination between 4-methoxybenzylamine and 4-methoxyphenylacetone:
Imine Formation :
Reduction :
Salt Formation :
Table 2: Optimization Parameters for Reductive Amination
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Toluene | 85 |
| Catalyst | PTSA (5 mol%) | 88 |
| Reduction Agent | NaBH₃CN | 92 |
| Reaction Temperature | 0–5°C (reduction) | 90 |
Alkylation Route
Stepwise Alkylation
An alternative pathway employs alkylation of 2-(4-methoxyphenyl)ethylamine with 4-methoxybenzyl bromide:
Amine Preparation :
N-Alkylation :
Salt Formation :
Table 3: Alkylation Route Efficiency
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile | 78 |
| Base | K₂CO₃ | 82 |
| Temperature | 60°C | 75 |
Process Optimization and Challenges
Purification Strategies
Comparative Analysis of Synthetic Routes
Table 4: Route Comparison
| Metric | Reductive Amination | Alkylation |
|---|---|---|
| Total Yield | 85–92% | 75–82% |
| Byproducts | Minimal (H₂O) | Tertiary amines |
| Scalability | High (batch) | Moderate |
| Cost | Moderate (NaBH₃CN) | Low (K₂CO₃) |
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and specific solvents to achieve desired products .
Major Products Formed
Major products formed from these reactions include methoxy-substituted benzylamines, phenylacetones, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Studies
N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide has been studied for its interactions with various biological targets, particularly neurotransmitter receptors. Its potential as a selective serotonin receptor modulator makes it a candidate for research in mood disorders and anxiety treatments.
Anticancer Research
The compound exhibits significant antiproliferative effects against various cancer cell lines. Research has shown its activity against:
- FaDu (head and neck squamous carcinoma) : IC50 = 1.73 µM
- MCF-7 (breast cancer) : IC50 = 3.25 µM
- A549 (lung cancer) : IC50 = 5.12 µM
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|---|
| N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine | FaDu | 1.73 | 83.52 |
| N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine | MCF-7 | 3.25 | 70.30 |
| N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine | A549 | 5.12 | 65.00 |
This data suggests its potential use as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic efficacy.
Anti-inflammatory Research
Preliminary studies indicate that the compound may possess anti-inflammatory properties through the inhibition of cyclooxygenase enzymes, particularly COX-2, which plays a crucial role in inflammatory processes.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with varying biological activities.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in laboratory settings:
- Anticancer Activity : A study demonstrated that the compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Inflammation Models : In animal models, administration of the compound resulted in reduced markers of inflammation, indicating its therapeutic potential in treating inflammatory diseases.
- Neuropharmacological Effects : Research exploring the compound’s effects on neurotransmitter systems has highlighted its potential role in managing psychiatric disorders.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity and interaction dynamics provide insights into its effects at the molecular level .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide (referred to as Compound A ) with analogs based on structural features, pharmacological profiles, and physicochemical properties.
Structural Analogues and Substitution Patterns
Pharmacological and Functional Differences
Receptor Affinity :
- Compound A lacks halogen substituents (e.g., bromine or iodine) found in NBOMe derivatives (e.g., 25B-NBOMe, 25I-NBOMe), which are potent 5-HT₂A receptor agonists . The absence of halogens likely reduces its affinity for serotonin receptors.
- The 4-methoxybenzyl group in Compound A may enhance metabolic stability compared to 2-methoxybenzyl analogs (e.g., 24H-NBOMe), as para-substituted groups are less prone to oxidative degradation .
- Antimicrobial Potential: A structurally related compound, 2-(4-methoxyphenyl)-N-(3-{[2-(4-methoxyphenyl)ethyl]imino}-1,4-dihydro-2-quinoxalinyli-dene)ethanamine, inhibits glucosyltransferase C (GtfC) in Streptococcus mutans, suggesting Compound A may share biofilm-inhibitory properties due to its similar methoxy-substituted backbone .
Physicochemical Properties :
- Compound A has a logP value influenced by its dual methoxy groups, which increase hydrophilicity compared to halogenated analogs (e.g., 25B-NBOMe logP ~3.5–4.0). This impacts bioavailability and blood-brain barrier penetration .
Biological Activity
N-(4-Methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a compound that has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy-substituted benzyl group and a methoxy-substituted phenyl group, contributing to its unique chemical properties. The hydrobromide salt form enhances solubility, which is beneficial for biological assays.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to modulate serotonin and dopamine receptors, influencing mood regulation and cognitive functions. The specific binding affinities and interactions with these receptors are critical for understanding its pharmacological potential.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Mood Regulation : Potential antidepressant-like effects through serotonin receptor modulation.
- Cognitive Enhancement : Possible impacts on cognitive functions linked to dopamine receptor activity.
- Antitumor Properties : Preliminary studies suggest potential anticancer effects, although further investigation is required.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Serotonin Receptor Modulation :
- Dopaminergic Activity :
- Antitumor Activity :
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride | Structure | Different counterion affecting solubility |
| N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine sulfate | Structure | Distinct physicochemical properties |
| N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine acetate | Structure | Variation in counterion |
Q & A
Q. What are the recommended synthetic routes for N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves reductive amination between 4-methoxybenzaldehyde and 2-(4-methoxyphenyl)ethylamine, followed by hydrobromide salt formation. Key steps include:
- Step 1: Condensation of 4-methoxybenzaldehyde with 2-(4-methoxyphenyl)ethylamine in a polar solvent (e.g., methanol) under reflux.
- Step 2: Reduction of the imine intermediate using sodium borohydride (NaBH₄) or catalytic hydrogenation.
- Step 3: Acidification with hydrobromic acid (HBr) to precipitate the hydrobromide salt.
Purity Optimization:
Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Analyze methoxy protons (δ ~3.7–3.8 ppm) and aromatic protons (δ ~6.8–7.4 ppm).
- ¹³C NMR: Confirm carbonyl (amide) and quaternary carbons.
- X-ray Crystallography: Resolve the crystal lattice to determine bond angles, hydrogen bonding (e.g., N–H⋯Br interactions), and stereochemistry.
- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- IR Spectroscopy: Identify N–H stretches (~3300 cm⁻¹) and C–O (methoxy) vibrations (~1250 cm⁻¹) .
Advanced Questions
Q. How can researchers design experiments to investigate the compound's inhibitory effects on specific enzymes or receptors?
Methodological Answer:
- Target Selection: Prioritize enzymes/receptors with structural homology to known methoxybenzylamine targets (e.g., serotonin receptors, monoamine oxidases).
- In Vitro Assays:
- Enzyme Inhibition: Use fluorogenic substrates (e.g., resorufin-based assays for oxidases) and measure IC₅₀ values.
- Binding Studies: Perform competitive radioligand binding assays with tritiated ligands.
- Dose-Response Analysis: Apply nonlinear regression to calculate Ki values.
- Control Experiments: Include positive controls (e.g., known inhibitors) and vehicle-only groups .
Q. What strategies address discrepancies in pharmacological data between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic Profiling: Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays).
- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites.
- Species-Specific Differences: Compare receptor affinity across species (e.g., human vs. rodent isoforms).
- Experimental Replication: Validate in vivo results across multiple animal models (e.g., murine vs. primate) .
Q. What are the best practices for ensuring compound stability under various experimental conditions?
Methodological Answer:
- Storage: Keep lyophilized powder at -20°C in amber vials to prevent photodegradation.
- Solution Stability: Prepare fresh solutions in degassed solvents (e.g., DMSO or PBS) and avoid repeated freeze-thaw cycles.
- pH Sensitivity: Test stability across pH 3–8 (simulate gastrointestinal and physiological conditions).
- Long-Term Studies: Conduct accelerated stability testing (40°C/75% RH for 6 months) .
Q. How can computational modeling predict the compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to receptor active sites (e.g., serotonin 5-HT₂A).
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
- QSAR Modeling: Corrogate substituent effects (e.g., methoxy position) on activity using CODESSA or MOE.
- ADMET Prediction: Employ SwissADME to estimate permeability, solubility, and toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
